molecular formula C21H20O9 B191250 Frangulin A CAS No. 521-62-0

Frangulin A

Cat. No.: B191250
CAS No.: 521-62-0
M. Wt: 416.4 g/mol
InChI Key: DTTVUKLWJFJOHO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Frangulin A, a derivative of emodin, primarily interacts with bovine serum albumin (BSA) and calf thymus DNA (ct-DNA) . BSA is the main carrier protein in mammalian plasma, responsible for storing and transporting exogenous small molecules . ct-DNA, on the other hand, is a major receptor for most drug molecules .

Mode of Action

The interaction between this compound and its targets has been investigated using fluorescence spectrum and molecular docking methods . The compounds of this compound–BSA were formed showing fluorescence quenching and a decrease of the maximum emission wavelength . The simulated molecular docking showed stable combinations of this compound–BSA . These molecular interactions mainly occur due to hydrophobic forces and hydrogen bonds . According to the UV spectrum, this compound interacted with ct-DNA via electrostatic interaction .

Pharmacokinetics

It’s known that the parent compound, emodin, has poor oral bioavailability

Result of Action

Studies have shown that emodin, the parent compound of this compound, has a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress

Action Environment

The action of this compound can be influenced by the type of solvent used for extraction. The chemical diversity of the extracts increased with the increase in solvent polarity . This suggests that the environment, specifically the polarity of the solvent, can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Frangulin A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including bovine serum albumin and calf thymus DNA . The interaction with bovine serum albumin is primarily through hydrophobic forces and hydrogen bonding, which can affect the protein’s structure and function . Additionally, this compound binds to calf thymus DNA, potentially influencing DNA stability and replication .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that can either inhibit or activate their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and organelles, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Frangulin A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as water, methanol, ethanol, and isopropanol . The extraction conditions are optimized to maximize the yield and purity of the compound. For instance, a validated high-performance liquid chromatography method has been developed for the quantitative determination of frangulins A and B in the bark of Frangula alnus .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation of the compound from plant materials. The process includes hot extraction followed by washing the precipitate of the crude frangulin with a cold mixture of solvents to obtain a high-purity product . This method ensures a satisfactory yield and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Frangulin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products. For example, the interaction of this compound with bovine serum albumin and calf thymus DNA has been studied using fluorescence spectrum and molecular docking methods .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the interaction with DNA and proteins can lead to the formation of stable complexes that exhibit fluorescence quenching and other bioactive properties .

Comparison with Similar Compounds

Frangulin A is similar to other anthraquinone derivatives such as emodin, physcion, and ventilagolin . it is unique due to its specific glycoside structure, which enhances its bioactivity and therapeutic potential. Emodin, for example, is known for its anti-inflammatory and antineoplastic activities, but this compound’s glycoside structure provides additional benefits in terms of molecular interactions and stability .

List of Similar Compounds:
  • Emodin
  • Physcion
  • Ventilagolin
  • Ventiloquinone-I

This compound stands out among these compounds due to its unique glycoside structure and its potential for various therapeutic applications.

Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVUKLWJFJOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

521-62-0
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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